molecular formula C26H18Cl2N4O5S B2483063 Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887224-80-8

Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2483063
CAS RN: 887224-80-8
M. Wt: 569.41
InChI Key: FNYGCNVTGKYSGK-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are synthesized for the purpose of exploring their chemical and physical properties. These studies often aim to understand the compound's potential applications in various fields, excluding drug use and dosage or side effects, focusing solely on its scientific significance.

Synthesis Analysis

Synthesis involves complex reactions where starting materials are transformed through chemical processes, leading to the formation of the target compound. Techniques such as condensation reactions, cyclization, and substitutions are commonly employed. For example, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using a reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, characterized by NMR and mass spectral analysis (D. Achutha et al., 2017).

Molecular Structure Analysis

The molecular structure is often determined using techniques like X-ray diffraction and NMR spectroscopy. These analyses reveal the arrangement of atoms within the molecule and the presence of specific functional groups. Structural stability can be influenced by intramolecular hydrogen bonds and π-π interactions, as seen in related compounds (D. Achutha et al., 2017).

Scientific Research Applications

Synthesis and Pharmacological Screening

Research on pyrazolo[3,4-c]pyridazine derivatives, including compounds with similar structures, has revealed the synthesis of novel derivatives through cyclization with nucleophilic reagents. These compounds have been studied for their effects on the central nervous system, suggesting the potential for developing new pharmacological agents (Zabska et al., 1998).

Reaction with Hydrazines

Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with substituted hydrazines, resulting in regioisomeric pyrazoles. This showcases the versatility of such compounds in chemical synthesis and the potential for creating diverse molecular structures, which could be useful in material science or as intermediates in pharmaceutical manufacturing (Mikhed’kina et al., 2009).

Regioselective Synthesis

The efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride has been demonstrated. This method significantly reduces reaction times and increases yields, indicating the compound's utility in streamlining synthetic processes in chemical research (Machado et al., 2011).

Potential Antimicrobial Agents

Compounds synthesized from reactions involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for antibacterial and antifungal activities, revealing the potential for the development of new antimicrobial agents. This suggests that structurally related compounds could also possess significant biological activities worth exploring (Desai et al., 2007).

properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N4O5S/c1-3-36-26(35)22-17-12-38-24(20(17)25(34)32(30-22)15-8-6-7-14(27)11-15)29-23(33)19-13(2)37-31-21(19)16-9-4-5-10-18(16)28/h4-12H,3H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYGCNVTGKYSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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